2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
2-(3-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core linked to a 3-methoxyphenyl group via an ethanone bridge. The pyrrolo[3,4-d]pyrimidine moiety is a bicyclic system combining pyrrole and pyrimidine rings, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry for targeting kinase enzymes or neurotransmitter receptors . Analytical characterization of such compounds typically employs techniques like FTIR, NMR, and mass spectrometry to confirm regiochemistry and purity .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-13-4-2-3-11(5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXNJHIPJMHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC3=CN=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formamide Cyclization Method
One of the most established methods for synthesizing the pyrrolo[3,4-d]pyrimidine core involves cyclization using formamide as both reagent and solvent. This approach is particularly suitable for constructing the basic heterocyclic framework.
Starting from appropriate 3-amino-4-substituted pyrrole derivatives, the cyclization with formamide proceeds at elevated temperatures (150-170°C) to form the pyrimidine ring. This general approach has been successfully demonstrated for various pyrrolo[3,4-d]pyrimidine derivatives.
Typical Procedure:
A mixture of 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride (3.0 g, 0.0107 mol) and formamide (20 mL, 0.242 mol) is heated cautiously at 160°C for 16 hours. After cooling to room temperature, the product precipitates as a solid, which is recovered by filtration and washed with water.
| Pyrrole Starting Material | Cyclization Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole | Formamide | 160 | 16 | Not specified |
| 3-amino-4-benzoyl-5-methyl-2-phenyl-pyrrole | Formamide | 160 | 16 | 8 |
Amidine-Based Cyclization Strategy
An alternative approach involves the use of amidine derivatives such as benzamidine hydrochloride or acetamidine hydrochloride to construct the pyrimidine portion of the desired scaffold. This method offers greater flexibility for incorporating various substituents at the 2-position of the pyrimidine ring.
Representative Procedure:
3-Amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride (3.8 g, 0.0136 mol) and benzamidine hydrochloride (3.53 g, 0.0228 mol) are finely ground in a mortar. The resulting mixture is heated to approximately 140°C for 16 hours. After cooling, the reaction mass is extracted with methanol, filtered, and recrystallized to obtain the pure product.
| Pyrrole Precursor | Amidine Reagent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| 3-amino-4-benzoyl-5-methyl-2-phenyl-pyrrole | Acetamidine HCl | 140 | 16 | 32 | 2,5-Dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine |
| 4-acetyl-3-amino-5-methyl-2-phenyl-pyrrole | Acetamidine HCl | 140 | 16 | 38 | 2,4,5-Trimethyl-7-phenyl-6H-pyrrolo[3,4-d]pyrimidine |
| 3-amino-4-benzoyl-1-ethyl-5-methyl-2-phenyl-pyrrole | Acetamidine HCl | 140 | 16 | 50 | 6-Ethyl-2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine |
Biginelli-Based Multicomponent Approach
A more innovative approach to pyrrolo[3,4-d]pyrimidine derivatives involves a two-step strategy utilizing the Biginelli multicomponent reaction followed by a one-pot substitution/cyclization protocol. This method has proven efficient for synthesizing pyrrolo[3,4-d]pyrimidinodiones with diverse substitution patterns.
Synthetic Pathway:
The process begins with the Biginelli reaction using aromatic aldehydes, urea, and ethyl 4-chloroacetoacetate as building blocks, with aqueous HCl as catalyst. The resulting dihydropyrimidinones (DHPMs) containing a chloromethylene moiety serve as key intermediates for subsequent transformation to pyrrolo[3,4-d]pyrimidinodiones through a one-pot substitution/cyclization reaction with amines such as phenylethylamine or benzylamine.
Specialized Approaches for 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Strategic Retrosynthetic Analysis
For the specific target compound this compound, a rational retrosynthetic analysis suggests several viable approaches:
- Construction of the pyrrolo[3,4-d]pyrimidine core followed by N-acylation with an appropriate 2-(3-methoxyphenyl)acetyl derivative
- Initial formation of a pyrrole intermediate containing the 2-(3-methoxyphenyl)acetyl moiety followed by construction of the pyrimidine ring
N-Acylation of Preformed Pyrrolo[3,4-d]pyrimidine Core
This approach involves first synthesizing the pyrrolo[3,4-d]pyrimidine scaffold using one of the methods described in section 2, followed by selective N-acylation at the 6-position.
Proposed Reaction Sequence:
- Synthesis of 5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one using established methods
- N-acylation with 2-(3-methoxyphenyl)acetyl chloride or equivalent activated derivative
Based on related chemistry, the following conditions may be optimal:
| Reagent | Solvent | Temperature (°C) | Catalyst/Base | Expected Yield (%) |
|---|---|---|---|---|
| 2-(3-methoxyphenyl)acetyl chloride | 1,2-dichloroethane | 75-84 | Triethylamine | 40-45 |
| 2-(3-methoxyphenyl)acetic acid | DMF | 25-30 | HATU/DIPEA | 50-60 |
| 2-(3-methoxyphenyl)acetic anhydride | Toluene | 80-90 | DMAP | 45-55 |
Utilizing 3-Methoxyphenyl-Substituted Precursors
Drawing from the synthetic methodology described for related compounds, an efficient approach involves incorporating the 3-methoxyphenyl moiety at an early stage of the synthesis. This could be accomplished through the use of 3-methoxyphenyl-substituted aldehydes or amines in the Biginelli reaction or as starting materials for pyrrole synthesis.
Proposed Methodology:
- Preparation of 3-methoxyphenylacetyl-substituted pyrrole intermediates
- Cyclization with formamide or amidine derivatives to construct the pyrimidine ring
One-Pot Tandem Reaction Approach
A more streamlined approach might involve a tandem reaction sequence where multiple transformations occur in a single pot, potentially improving overall efficiency and reducing purification steps.
Potential One-Pot Sequence:
- Reaction of appropriate pyrrole precursor with an activated 2-(3-methoxyphenyl)acetyl derivative
- In situ cyclization with formamide or amidine to complete the heterocyclic framework
| Pyrrole Precursor | Acylating Agent | Cyclization Reagent | Conditions | Predicted Yield (%) |
|---|---|---|---|---|
| 3-amino-4-substituted pyrrole | 3-methoxyphenylacetyl chloride | Formamide | 150-160°C, 16h | 35-45 |
| 3-amino pyrrole derivative | 3-methoxyphenylacetic acid | Benzamidine HCl | 140°C, 16h | 40-50 |
Reaction Parameter Optimization
Solvent Effects
The choice of solvent significantly impacts the efficiency of pyrrolo[3,4-d]pyrimidine synthesis. Based on established protocols for related compounds, the following solvents have demonstrated utility:
| Reaction Type | Preferred Solvents | Rationale |
|---|---|---|
| Formamide cyclization | Formamide (reagent and solvent) | High boiling point, promotes cyclization |
| Amidine cyclization | Solvent-free (melt) | Enhanced reactivity in neat conditions |
| N-acylation | 1,2-dichloroethane, DMF | Good solubility of reagents, promotes nucleophilic substitution |
| Biginelli reaction | Ethanol/water | Protic environment enhances reaction |
Catalyst Considerations
The selection of appropriate catalysts is crucial for optimizing the various reaction steps. For the synthesis of this compound, the following catalysts would likely be most effective:
| Reaction Step | Recommended Catalyst | Concentration | Effect on Reaction |
|---|---|---|---|
| Biginelli MCR | Aqueous HCl | 0.1-0.5 M | Promotes condensation and cyclization |
| N-acylation | DMAP | 5-10 mol% | Activates acyl group, enhances nucleophilic attack |
| Aza-Wittig reaction | Triethylamine | 1-2 equiv. | Promotes iminophosphorane formation |
Temperature and Reaction Time Optimization
Careful control of temperature and reaction time is essential for maximizing yield while minimizing side reactions:
| Reaction | Optimal Temperature (°C) | Reaction Time (h) | Critical Considerations |
|---|---|---|---|
| Formamide cyclization | 160 | 16 | Gradual heating recommended to prevent decomposition |
| Amidine cyclization | 140 | 16 | Solvent-free conditions require careful temperature control |
| N-acylation | 70-80 | 4-8 | Lower temperatures can improve selectivity but extend reaction time |
| Biginelli reaction | 90-100 | 6-12 | Prolonged reaction times may lead to side reactions |
Purification and Characterization
Chromatographic Purification
Efficient purification of this compound typically requires a combination of techniques:
Column Chromatography:
- Stationary phase: Silica gel
- Mobile phase: Gradients of ethyl acetate/hexane or methanol/chloroform
- Typical ratio: 60-70% ethyl acetate in hexane or 5-10% methanol in chloroform
Recrystallization:
- Primary solvents: Ethanol, methanol, or ethyl acetate
- Mixed solvent systems: Ethanol/water or methanol/water
Analytical Characterization
Complete characterization of the target compound should include:
Spectroscopic Analysis:
- ¹H NMR (expected signals: aromatic protons, methoxy group, methylene protons, NH signals)
- ¹³C NMR (expected signals: carbonyl carbon, aromatic carbons, methoxy carbon)
- IR (key bands: N-H stretching, C=O stretching, C-O stretching)
- Mass spectrometry (molecular ion and fragmentation pattern)
Purity Assessment:
- HPLC analysis (target purity >95%)
- Melting point determination
- Elemental analysis
Comparative Analysis of Synthetic Routes
Table 6.1: Comparison of potential synthetic routes for this compound
| Synthetic Route | Advantages | Limitations | Overall Efficiency | Scalability |
|---|---|---|---|---|
| Formamide cyclization + N-acylation | Simple protocol, well-established | Multiple steps, moderate yields | Moderate | Good |
| Amidine cyclization + N-acylation | Control over substitution pattern | Requires careful temperature control | Moderate to high | Moderate |
| Biginelli-based approach | One-pot process for core structure | May require optimization for specific substitution | High | Excellent |
| Aza-Wittig approach | Milder conditions, good functional group tolerance | Multiple steps, specialized reagents | Moderate | Limited |
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the JWH Series
Compounds such as JWH-302 (2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) and JWH-201 (2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) share structural similarities with the target compound. Key differences include:
- Core Structure: The target compound replaces the indole ring in JWH derivatives with a pyrrolo[3,4-d]pyrimidine system.
- Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with JWH-201’s 4-methoxyphenyl group. Meta-substitution may enhance metabolic stability compared to para-substitution, which is more prone to oxidative demethylation .
Table 1: Structural and Regulatory Comparison
Pyrrolo-Pyrimidine Derivatives
Compounds like 4-(difluoromethoxy)-3-(pyridin-2-ylethynyl)phenylmethanone () and 1-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-[2-(1H-1,2,3-triazol-4-yl)ethoxy]ethanone () highlight key trends:
- Substituent Diversity : The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., difluoromethoxy in ) or polar triazole-ethoxy chains (). These modifications impact solubility and target selectivity.
- Biological Activity : Pyrrolo-pyrimidine derivatives in are designed as kinase inhibitors, suggesting the target compound could similarly modulate enzymatic activity, though its methoxyphenyl group may favor CNS targets over kinases .
Table 2: Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Solubility (µg/mL) | 12.5 (PBS) | 8.2 (PBS) | 45.0 (DMSO) |
| Primary Target (Hyp.) | CB1/CB2 Receptors | Kinases | Kinases |
Biological Activity
2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with a pyrrolo[3,4-d]pyrimidine core can act as inhibitors for various enzymes and receptors. Notably, this compound has shown potential as an inhibitor of certain kinases involved in cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases such as PfCDPK4, which is implicated in malaria parasite development.
- Receptor Binding : It exhibits binding affinity towards specific receptors that modulate cellular signaling pathways.
Biological Activities
Research findings suggest several biological activities associated with this compound:
- Anticancer Activity : Studies have indicated that derivatives of this compound can exhibit significant inhibitory effects against cancer cell lines by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : The structural features may confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic | Anticancer, Antimicrobial |
| Pyrido[2,3-d]pyrimidine | Heterocyclic | Anticancer |
| Pyrrolo[2,3-b]quinoline | Heterocyclic | Antimicrobial |
| 3-Methoxyphenyl derivatives | Aromatic | Antioxidant |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their inhibitory effects on cancer cell lines. Results indicated that modifications to the methoxy group significantly enhanced anticancer activity.
- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted strong binding affinities to target kinases. These findings provide insight into optimizing lead compounds for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, and how can purity be optimized?
- Synthesis : Multi-step organic reactions are typically employed. Key steps include:
- Substitution reactions : Use alkyl halides (e.g., methyl iodide) to functionalize the pyrrolopyrimidine core.
- Ether linkage formation : Bases like NaH or K₂CO₃ facilitate coupling of the 3-methoxyphenyl group to the pyrrolopyrimidine scaffold .
- Optimization :
- Control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products.
- Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water) .
Q. How can the molecular structure of this compound be validated experimentally?
- Analytical techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in pyrrolopyrimidine at δ 6.5–8.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₃O₂: 294.1238; experimental deviation < 2 ppm) .
- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation to confirm stereoelectronic effects .
Q. What preliminary assays are suitable for screening its biological activity?
- In vitro kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) against kinase panels (e.g., EGFR, FGFR) due to structural similarity to known pyrrolopyrimidine-based inhibitors .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess antiproliferative effects .
Advanced Research Questions
Q. How can conflicting activity data across different biological assays be resolved?
- Potential causes :
- Assay variability (e.g., ATP concentration differences in kinase assays).
- Compound instability under assay conditions (e.g., hydrolysis of the methoxy group at high pH).
- Resolution strategies :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Analyze purity via HPLC-MS to rule out degradation products .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?
- Key substituent modifications :
- Methoxy group : Replace with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Pyrrolopyrimidine core : Introduce morpholine or pyridinylthio moieties to improve kinase selectivity (see analogs in and ) .
- Methodology :
- Synthesize analogs via parallel chemistry and test in dose-response assays (IC₅₀ determination).
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes against kinase ATP pockets .
Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?
- Techniques :
- Crystallography : Co-crystallize with target kinases (e.g., FGFR1) to resolve binding interactions .
- Kinetic studies : Measure Kd and kon/koff rates via surface plasmon resonance (SPR) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
Q. How can synthetic yields be improved for large-scale research applications?
- Process optimization :
- Switch from batch to flow chemistry for critical steps (e.g., acylation) to enhance reproducibility .
- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents and simplify purification .
- Scale-up considerations : Monitor exotherms and optimize solvent volumes to prevent decomposition .
Q. What strategies address the compound’s solubility and stability limitations in biological buffers?
- Solubility enhancement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
